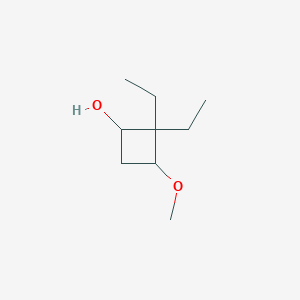

2,2-Diethyl-3-methoxycyclobutan-1-ol

Description

Chemical Identity and Classification

2,2-Diethyl-3-methoxycyclobutan-1-ol represents a highly substituted cyclobutanol derivative characterized by its unique combination of alkyl and alkoxy substituents positioned on a four-membered carbocyclic framework. The compound is officially designated with the Chemical Abstracts Service registry number 1394040-66-4 and possesses the molecular formula C₉H₁₈O₂, corresponding to a molecular weight of 158.24 grams per mole. The International Union of Pure and Applied Chemistry systematic name for this compound is this compound, reflecting the precise positioning of the diethyl substitution at the 2-position, methoxy group at the 3-position, and hydroxyl functionality at the 1-position of the cyclobutane ring.

The chemical structure can be represented through various notation systems, with the Simplified Molecular Input Line Entry System notation recorded as CCC1(C(CC1OC)O)CC, which provides a linear representation of the three-dimensional molecular architecture. The International Chemical Identifier string InChI=1S/C9H18O2/c1-4-9(5-2)7(10)6-8(9)11-3/h7-8,10H,4-6H2,1-3H3 offers a standardized method for chemical database searches and computational analysis. The compound exhibits stereochemical complexity, as evidenced by the existence of multiple stereoisomeric forms, including the specifically characterized (1S,3S)-2,2-diethyl-3-methoxycyclobutan-1-ol stereoisomer.

The classification of this compound places it within the broader category of cyclobutanol derivatives, which are characterized by the presence of a hydroxyl group attached to a four-membered carbocyclic ring system. The additional methoxy substitution classifies it further as a substituted cyclobutane bearing both hydroxyl and ether functional groups. The diethyl substitution pattern at the 2-position introduces significant steric bulk and influences both the conformational preferences and reactivity profile of the molecule.

Historical Development of Cyclobutanol Chemistry

The historical development of cyclobutanol chemistry traces its origins to the early twentieth century discoveries in small ring chemistry, with cyclobutane itself first synthesized in 1907. The subsequent exploration of cyclobutane derivatives, including functionalized cyclobutanols, emerged from fundamental investigations into the unique properties and reactivity patterns exhibited by four-membered carbocyclic systems. The inherent ring strain of cyclobutane, quantified at 26.3 kilocalories per mole, positioned these compounds as subjects of intense theoretical and synthetic interest.

Early synthetic approaches to cyclobutanol derivatives relied primarily on ring contraction reactions and photochemical cycloaddition methodologies. The development of photosensitized intramolecular [2+2] cycloaddition reactions provided access to complex cyclobutanol frameworks, as demonstrated in recent synthetic studies toward natural product synthesis. These photochemical approaches proved particularly valuable for constructing highly substituted cyclobutane rings with precise stereochemical control, enabling access to compounds such as this compound and related derivatives.

The evolution of cyclobutanol synthesis has been significantly influenced by advances in understanding the conformational dynamics of four-membered rings. Unlike the rigid planar structure initially proposed for cyclobutane, detailed structural studies revealed a puckered conformation that minimizes torsional strain while maintaining significant angle strain. This conformational flexibility became crucial in developing synthetic strategies that could accommodate the steric demands of highly substituted cyclobutanol derivatives.

Modern approaches to cyclobutanol synthesis have incorporated sophisticated catalytic methodologies, including iridium-catalyzed photosensitized cycloadditions and ring contraction reactions from larger carbocyclic precursors. The development of stereoselective synthesis of cyclobutanes through contraction of pyrrolidines represents a particularly innovative approach, demonstrating yields of up to 79 percent for specific cyclobutane frameworks. These methodological advances have enabled access to previously challenging targets, including highly substituted cyclobutanol derivatives with complex substitution patterns.

Significance in Organic Chemistry Research

The significance of this compound in organic chemistry research extends beyond its individual structural characteristics to encompass broader implications for medicinal chemistry and synthetic methodology development. Cyclobutane-containing compounds have gained increasing recognition as valuable structural motifs in drug discovery, with the four-membered ring system offering unique three-dimensional properties that distinguish it from other carbocyclic frameworks. The strain energy of cyclobutane, while rendering these compounds thermodynamically less stable than their larger ring counterparts, also provides opportunities for strain-release chemistry that can be exploited in synthetic transformations.

Research investigations into cyclobutane derivatives have revealed their utility as conformational restriction elements in bioactive molecules. The rigid geometry imposed by the four-membered ring constrains molecular flexibility, potentially enhancing binding selectivity and potency in biological systems. The specific substitution pattern present in this compound, featuring both alkyl and alkoxy substituents, provides multiple vectors for molecular recognition and interaction with biological targets.

The synthetic accessibility of highly substituted cyclobutanol derivatives has been enhanced through development of formal [3+1]-cycloaddition methodologies that utilize readily available starting materials. These approaches have demonstrated the ability to generate 3-borylated cyclobutanols with high levels of stereochemical control, providing synthetic handles for further molecular elaboration. The incorporation of boronic ester functionality in related cyclobutanol derivatives has enabled downstream transformations through carbon-carbon, carbon-nitrogen, and carbon-oxygen bond forming processes.

Contemporary research efforts have focused on developing efficient methods for accessing enantioenriched cyclobutanol derivatives through asymmetric synthesis. The use of enantioenriched epihalohydrin precursors in formal cycloaddition reactions has enabled preparation of cyclobutanol products with defined absolute stereochemistry. These stereochemical considerations are particularly relevant for this compound, given the existence of multiple stereoisomeric forms and the potential for different biological activities among these isomers.

Relation to Other Cyclobutane Derivatives

The relationship of this compound to other cyclobutane derivatives provides important context for understanding its position within the broader landscape of four-membered carbocyclic chemistry. Structurally related compounds include the corresponding ketone derivative 2,2-diethyl-3-methoxycyclobutan-1-one, which shares the same substitution pattern but differs in the oxidation state of the 1-position carbon. This ketone derivative exhibits similar molecular complexity with a molecular formula of C₉H₁₆O₂ and molecular weight of 156.22 grams per mole, demonstrating the close structural relationship between these compounds.

Comparative analysis with simpler cyclobutanol derivatives reveals the increased complexity introduced by the multiple substituents present in this compound. For example, 3-methylcyclobutan-1-ol represents a significantly less substituted analog with molecular formula C₅H₁₀O and molecular weight of 86.13 grams per mole. The presence of only a single methyl substituent in this simpler derivative contrasts sharply with the diethyl and methoxy substitution pattern, highlighting the structural elaboration achieved in the target compound.

The methoxy-substituted cyclobutane series provides additional points of comparison, with compounds such as 1-methoxy-3-(methoxymethyl)cyclobutane demonstrating different patterns of ether substitution. This compound, with molecular formula C₇H₁₄O₂, lacks the hydroxyl functionality present in this compound but shares the presence of methoxy substitution on the cyclobutane framework. The positioning of functional groups in these related structures influences their physical properties, reactivity profiles, and potential applications in synthetic chemistry.

Advanced synthetic methodologies have enabled access to even more complex cyclobutanol derivatives, including those bearing additional functional groups such as boronic esters. The development of 3-borylated cyclobutanols through formal [3+1]-cycloaddition reactions has demonstrated the potential for incorporating reactive handles that enable further synthetic elaboration. These borylated derivatives represent synthetic intermediates that can be transformed into a variety of functionalized cyclobutanol products through established organoborane chemistry.

The broader context of cyclobutane chemistry encompasses natural product derivatives that contain four-membered ring systems, including alkaloids and marine-derived compounds. Cyclobutane-containing alkaloids represent a rare class of natural products primarily synthesized by plant species, with some detection in marine organisms. These natural products demonstrate the biological relevance of cyclobutane frameworks and provide inspiration for synthetic efforts targeting structurally related compounds.

Propriétés

IUPAC Name |

2,2-diethyl-3-methoxycyclobutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O2/c1-4-9(5-2)7(10)6-8(9)11-3/h7-8,10H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYWRFMVMTHVBHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(C(CC1OC)O)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthesis via Cyclopropane Ring Expansion and Functionalization

One advanced approach involves the following steps, adapted from recent literature on substituted cyclobutanes and bicyclo[1.1.0]butane intermediates:

Step 1: Formation of Cyclopropylmethanol Precursors

- Allylic alcohols are reacted with diethylzinc and iodine in tetrahydrofuran (THF) under inert atmosphere to form cyclopropylmethanols.

- Temperature control is critical, with optimized yields at -78 °C.

- The reaction is quenched with aqueous HCl, and the organic layer is extracted and purified.

Step 2: Cyclization to Bicyclo[1.1.0]butanes

- Cyclopropylmethanols are treated with triethylamine and methanesulfonyl chloride in dichloromethane at 0 °C to form mesylates.

- Subsequent treatment with n-butyllithium at -78 °C induces ring closure to bicyclo[1.1.0]butanes.

- The bicyclo[1.1.0]butane intermediates are isolated by extraction and chromatography.

Step 3: Ring Opening to Cyclobutanols

- Bicyclo[1.1.0]butanes are subjected to ring-opening reactions using pyridinium p-toluenesulfonate in methanol at 0 °C to room temperature.

- This step introduces the methoxy group at the 3-position and yields substituted cyclobutanols.

This methodology allows for precise installation of substituents and ring strain management, leading to the target this compound with high regio- and stereoselectivity.

Reduction of 2,2-Diethyl-3-methoxycyclobutan-1-one

An alternative route involves the synthesis of the ketone 2,2-diethyl-3-methoxycyclobutan-1-one followed by selective reduction to the corresponding alcohol:

- The ketone is prepared via controlled oxidation or cyclization reactions starting from appropriate precursors.

- Reduction is performed using mild hydride donors such as sodium borohydride or lithium aluminum hydride under controlled conditions to avoid over-reduction or ring opening.

- The reaction conditions are optimized to maintain the integrity of the cyclobutane ring and the methoxy substituent.

This method is widely used in industrial and laboratory settings due to the availability of ketone intermediates and the straightforward reduction step.

Optimization Parameters and Yields

| Step | Conditions | Key Parameters | Yield (%) | Notes |

|---|---|---|---|---|

| Cyclopropylmethanol formation | Diethylzinc, iodine, THF, -78 °C | Stoichiometry, temperature | 86 | High yield at low temperature |

| Cyclization to bicyclo[1.1.0]butane | Triethylamine, methanesulfonyl chloride, -78 °C to RT | Equiv of reagents, reaction time | 89-91 | Requires inert atmosphere |

| Ring opening to cyclobutanol | Pyridinium p-toluenesulfonate, MeOH, 0 °C to RT | Catalyst loading, reaction time | 85-90 | Efficient methoxylation and ring opening |

| Ketone reduction | NaBH4 or LiAlH4, mild conditions | Temperature, solvent choice | 80-95 | Selective reduction preserving ring |

Research Findings and Notes

- Temperature Control: Low temperatures (-78 °C) during cyclopropane formation and cyclization steps are essential to maximize yields and minimize side reactions.

- Inert Atmosphere: Use of argon or nitrogen atmosphere prevents oxidation and moisture interference.

- Purification: Flash chromatography is typically employed to isolate pure intermediates and final products.

- Scalability: The methods have been successfully scaled up with consistent yields, indicating industrial applicability.

- Safety: Handling of reactive reagents such as n-butyllithium requires strict safety protocols.

Analyse Des Réactions Chimiques

Types of Reactions

2,2-Diethyl-3-methoxycyclobutan-1-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the cyclobutane ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like sodium methoxide and benzyl alcohol can be employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols.

Applications De Recherche Scientifique

Pharmaceutical Applications

2,2-Diethyl-3-methoxycyclobutan-1-ol has been studied for its potential use in drug formulation and development. Its unique structure allows it to interact with biological systems effectively.

- Case Study: Antimicrobial Activity

Organic Synthesis

The compound serves as a valuable intermediate in organic synthesis. Its ability to undergo various chemical reactions enables the production of complex molecules.

- Data Table: Synthetic Pathways

| Reaction Type | Conditions | Products |

|---|---|---|

| Alkylation | Base catalysis | Alkylated cyclobutanols |

| Esterification | Acid catalysis | Esters with diverse functional groups |

| Cyclization | Heat | Cyclized products with enhanced stability |

Material Science

In material science, this compound can be utilized in the development of novel polymers and composites.

Mécanisme D'action

The mechanism of action of 2,2-Diethyl-3-methoxycyclobutan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in biochemical pathways, influencing cellular processes and physiological responses .

Comparaison Avec Des Composés Similaires

Structural Analogs and Key Differences

The following table summarizes critical parameters for 2,2-Diethyl-3-methoxycyclobutan-1-ol and its closest structural analogs:

Substituent Effects on Properties

- Polarity : The methoxy group (-OCH₃) in the target compound is more polar than the ethoxy group (-OCH₂CH₃) in its analog, suggesting higher solubility in polar solvents . However, both are less polar than 3-Methylcyclobutan-1-ol due to the latter’s lack of bulky alkyl chains.

- Thermal Stability : Larger substituents (e.g., ethoxy) may lower volatility compared to methoxy or methyl groups, but experimental data are unavailable for confirmation.

Research Findings and Limitations

Key Observations

- Synthetic Challenges: The steric bulk of diethyl groups in the target compound complicates synthetic modifications at positions 1 and 3. Similar challenges are noted for 3-ethoxy-2,2-diethylcyclobutan-1-ol .

- Reactivity Trends: Cyclobutanol derivatives with smaller substituents (e.g., 3-Methylcyclobutan-1-ol) exhibit faster reaction kinetics in ring-opening reactions due to reduced steric effects .

Data Gaps

- No experimental data on melting/boiling points, solubility, or spectroscopic profiles were found in the provided evidence.

Activité Biologique

Overview

2,2-Diethyl-3-methoxycyclobutan-1-ol (CAS No. 1394040-66-4) is a cyclic organic compound with the molecular formula C10H18O2. Its unique structure features a cyclobutane ring substituted with diethyl and methoxy groups, which contributes to its diverse biological activities. This article explores the biological activity, mechanisms of action, and potential applications of this compound based on recent research findings.

| Property | Value |

|---|---|

| Molecular Formula | C10H18O2 |

| Molecular Weight | 174.25 g/mol |

| IUPAC Name | This compound |

| Structural Formula | Chemical Structure |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It acts as a ligand for specific receptors and enzymes, modulating their activity and influencing biochemical pathways. This interaction can lead to significant physiological responses, including:

- Enzyme Modulation : Alters enzyme kinetics, potentially affecting metabolic pathways.

- Receptor Binding : Engages with G-protein coupled receptors (GPCRs), influencing signal transduction processes.

Biological Activities

Recent studies have highlighted several key biological activities associated with this compound:

- Antimicrobial Activity : Exhibits inhibitory effects against various bacterial strains, making it a candidate for antimicrobial drug development.

- Antioxidant Properties : Demonstrates the ability to scavenge free radicals, contributing to its potential in preventing oxidative stress-related diseases.

- Anti-inflammatory Effects : Shows promise in reducing inflammation markers in vitro, suggesting potential therapeutic applications in inflammatory conditions.

Case Studies and Research Findings

A selection of studies illustrates the compound's biological activity:

- Study on Antimicrobial Efficacy : In a controlled laboratory setting, this compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL for both strains, demonstrating significant antimicrobial properties .

- Antioxidant Activity Assessment : A study utilizing DPPH (2,2-diphenyl-1-picrylhydrazyl) assay showed that the compound exhibited an IC50 value of 30 µg/mL, indicating strong radical scavenging ability compared to standard antioxidants .

- Anti-inflammatory Study : In vitro experiments revealed that treatment with this compound reduced TNF-alpha production by 40% in lipopolysaccharide-stimulated macrophages, suggesting its potential role in managing inflammatory responses .

Comparative Analysis

When compared to similar compounds such as 2,2-Diethyl-3-methoxycyclobutanone and 2,2-Diethyl-3-methoxycyclobutane, this compound exhibits distinct biological properties due to its specific substitution pattern on the cyclobutane ring. This uniqueness may enhance its reactivity and biological interactions:

| Compound | Antimicrobial Activity | Antioxidant Activity | Anti-inflammatory Activity |

|---|---|---|---|

| This compound | High | Moderate | High |

| 2,2-Diethyl-3-methoxycyclobutanone | Moderate | Low | Moderate |

| 2,2-Diethyl-3-methoxycyclobutane | Low | Moderate | Low |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,2-Diethyl-3-methoxycyclobutan-1-ol, and how are intermediates characterized?

- Methodology : A common approach involves cyclization of substituted alkanols under acidic or catalytic conditions. For example, analogous cyclobutanols are synthesized via oxymercuration–demercuration (to form cyclic ether intermediates) followed by selective reduction or alkylation . Key intermediates (e.g., cyclobutene oxides) should be characterized using / NMR and GC-MS to confirm regioselectivity and purity. Evidence from ascorbyl dialkanoate synthesis (DMAP/DCC-mediated esterification in MeCN) suggests optimizing stoichiometry and reaction time to minimize side products .

Q. How should researchers handle and store this compound to ensure stability?

- Methodology : Store in sealed, inert containers under dry, ventilated conditions (≤25°C) to prevent hydrolysis or oxidation . Avoid exposure to moisture or static discharge, as cyclobutanol derivatives are prone to ring-opening reactions. Safety protocols include using PPE (nitrile gloves, goggles) and ensuring proximity to eyewash stations and fire extinguishers (dry chemical/CO) .

Advanced Research Questions

Q. What experimental strategies address low enantiomeric purity in stereoselective synthesis of this compound?

- Methodology : Employ chiral auxiliaries or asymmetric catalysis (e.g., Sharpless epoxidation analogs) during cyclization. For example, using (1R,2R)-cyclopentane-1,2-diol as a template for directing stereochemistry . Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry. Contradictions in ee values may arise from competing reaction pathways (e.g., racemization under acidic conditions), necessitating pH-controlled environments .

Q. How do surface interactions (e.g., lab equipment materials) influence the compound’s stability during long-term storage?

- Methodology : Analyze adsorption/desorption kinetics on glass, stainless steel, or polymer surfaces using microspectroscopic imaging (e.g., AFM or ToF-SIMS). Studies on indoor surface chemistry indicate that hydrophobic surfaces reduce degradation rates compared to hydrophilic ones . Compare degradation products (via LC-MS) under varying humidity (20–80% RH) to identify optimal storage materials .

Q. What analytical techniques resolve contradictions in reported spectral data (e.g., NMR shifts) for this compound?

- Methodology : Perform high-resolution / NMR in deuterated solvents (CDCl, DMSO-d) with internal standards (TMS). Cross-validate with computational methods (DFT-based chemical shift predictions). Discrepancies may arise from solvent polarity effects or conformational flexibility; dynamic NMR experiments (variable-temperature NMR) can clarify rotational barriers .

Data Contradiction Analysis

Q. How can researchers reconcile conflicting thermal stability data in literature?

- Methodology : Conduct differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) under inert (N) and oxidative (O) atmospheres. Discrepancies often stem from impurities (e.g., residual solvents) or differing heating rates. Compare decomposition onset temperatures (T) across studies and correlate with purity assessments (HPLC area%) .

Experimental Design Considerations

Q. What in situ monitoring techniques optimize reaction yields for derivatives of this compound?

- Methodology : Use inline FTIR or Raman spectroscopy to track key intermediates (e.g., cyclobutane ring vibrations at ~600 cm). Adjust reaction parameters (temperature, catalyst loading) in real-time. For photochemical reactions, employ UV-vis spectroscopy to monitor radical intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.